Phosphazene base P1-t-Oct

Catalog No.
S1500167
CAS No.
161118-69-0
M.F
C14H35N4P
M. Wt
290.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphazene base P1-t-Oct

CAS Number

161118-69-0

Product Name

Phosphazene base P1-t-Oct

IUPAC Name

N-[bis(dimethylamino)-(2,4,4-trimethylpentan-2-ylimino)-λ5-phosphanyl]-N-methylmethanamine

Molecular Formula

C14H35N4P

Molecular Weight

290.43 g/mol

InChI

InChI=1S/C14H35N4P/c1-13(2,3)12-14(4,5)15-19(16(6)7,17(8)9)18(10)11/h12H2,1-11H3

InChI Key

DSCJCKAURXOQPX-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C

Canonical SMILES

CC(C)(C)CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C

Organic Synthesis

Phosphazene base P1-t-Oct acts as a strong, non-nucleophilic base widely used in organic synthesis. Its key properties include:

  • High basicity: P1-t-Oct possesses a pKa of around 23, making it significantly stronger than common organic bases like triethylamine (pKa = 10.7) and pyridine (pKa = 5.2). This high basicity allows it to deprotonate a wider range of acidic substrates, facilitating various chemical transformations .
  • Non-nucleophilicity: Unlike many strong bases, P1-t-Oct exhibits minimal nucleophilic character. This is because the negative charge is delocalized across the entire phosphazene framework, reducing its tendency to attack electrophilic centers. This property is crucial to avoid unwanted side reactions during deprotonation steps in organic synthesis .

These combined attributes make P1-t-Oct a valuable tool for:

  • Deprotonation of weak acids: It can efficiently deprotonate C-H bonds, N-H bonds, and O-H bonds in various organic molecules, enabling further functionalization steps .
  • Activation of catalysts: P1-t-Oct can activate Lewis acid catalysts by accepting a proton, enhancing their reactivity in various reactions such as Diels-Alder cyclizations and aldol condensations .

Polymer Chemistry

P1-t-Oct finds applications in polymer synthesis due to its ability to:

  • Initiate polymerization reactions: It can act as a strong initiator for ring-opening polymerization (ROP) of cyclic monomers, particularly those containing strained ring systems like cyclic esters and carbonates .
  • Catalyze polymerization reactions: P1-t-Oct can also function as a catalyst for various polymerization reactions, including condensation polymerization and living polymerization techniques .

These properties make P1-t-Oct a valuable tool for the synthesis of diverse polymers with well-defined structures and properties.

Other Potential Applications

Emerging research explores the potential of P1-t-Oct in other areas, including:

  • Material science: As a precursor for the synthesis of novel materials with specific functionalities, such as flame retardants and electrically conductive polymers .
  • Catalysis: As a ligand for metal catalysts, potentially tuning their activity and selectivity in various chemical reactions .

Phosphazene base P1-t-Oct, with the chemical formula C₁₄H₃₅N₄P, is a member of the phosphazene family, characterized by its strong basicity and low nucleophilicity. Developed by R. Schwesinger, phosphazenes are known for their unique structural properties, which include a central phosphorus atom bonded to nitrogen atoms in a cyclic or linear arrangement. P1-t-Oct is particularly noted for its sterically hindered structure, which enhances its basicity compared to traditional organic bases, with a pK_a value reported between 26 and 42, making it one of the stronger organic bases available .

, primarily involving proton transfer. Studies indicate that it reacts rapidly with nitroalkanes, demonstrating significant second-order rate constants. For instance, the reaction rate with 1-nitro-1-(4-nitrophenyl)alkane is notably high at 9357 dm³ mol⁻¹ s⁻¹. The steric hindrance introduced by the octyl substituent significantly influences the reaction kinetics, as larger substituents tend to decrease the reaction rate due to steric effects .

While specific biological activities of phosphazene base P1-t-Oct are not extensively documented, its strong basicity suggests potential applications in biochemical contexts. Phosphazenes are generally considered non-toxic and have been explored for use in drug delivery systems and as catalysts in organic synthesis. The unique properties of phosphazenes might also offer advantages in developing new therapeutic agents or in enhancing the solubility of existing drugs .

The synthesis of phosphazene base P1-t-Oct typically involves the Staudinger reaction, where phosphazene precursors react with appropriate amines under controlled conditions. This method allows for the introduction of sterically bulky groups, which are crucial for enhancing the basicity and stability of the resulting compound. Variations in synthesis techniques can lead to different derivatives with tailored properties suitable for specific applications .

Studies on the interaction of phosphazene base P1-t-Oct with other compounds reveal its strong proton-accepting capabilities. The equilibrium constants for proton transfer reactions indicate that P1-t-Oct can effectively deprotonate various substrates, making it a valuable reagent in synthetic chemistry. The interactions are influenced by steric factors and the electronic environment of both the phosphazene and the reactants involved .

Phosphazene base P1-t-Oct can be compared to other phosphazene bases, such as:

Compound NamepK_a RangeSteric HindranceUnique Features
Phosphazene base P1-t-Bu26-42ModerateLess sterically hindered than P1-t-Oct
Phosphazene base BTPP30-40HighStronger basicity than P1-t-Oct
Phosphazene base BEMP28-38ModerateComparable reactivity with nitroalkanes

P1-t-Oct is unique due to its high steric hindrance from the octyl group, which enhances its basicity while reducing nucleophilicity compared to less hindered analogs like P1-t-Bu. This characteristic allows it to function effectively in specific chemical environments where traditional bases may fail .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Phosphazene base P1-t-Oct

Dates

Modify: 2023-08-15

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